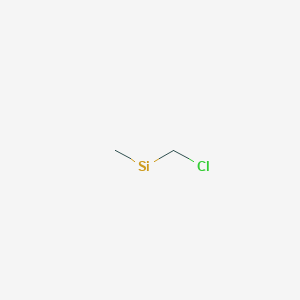

(Chloromethyl)(methyl)silane

Beschreibung

BenchChem offers high-quality (Chloromethyl)(methyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Chloromethyl)(methyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

18165-20-3 |

|---|---|

Molekularformel |

C2H7ClSi |

Molekulargewicht |

92.6 g/mol |

InChI |

InChI=1S/C2H5ClSi/c1-4-2-3/h2H2,1H3 |

InChI-Schlüssel |

WIAGUYRDWNBPDR-UHFFFAOYSA-N |

SMILES |

C[Si]CCl |

Kanonische SMILES |

C[Si]CCl |

Synonyme |

(Chloromethyl)(methyl)silane |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(Chloromethyl)(methyl)silane: A Bifunctional Scaffold for Medicinal Chemistry & Materials Science

This guide provides an in-depth technical analysis of (Chloromethyl)(methyl)silane and its functional derivatives. It is structured to serve researchers and drug development professionals, focusing on the molecule's unique "bifunctional" reactivity and its utility as a silicon-based bioisostere scaffold.

Executive Summary

(Chloromethyl)(methyl)silane represents a specialized class of organosilicon reagents characterized by the presence of a reactive chloromethyl group (

In pharmaceutical and materials research, this moiety is critical for introducing silicon into organic frameworks (bioisosteres) and synthesizing

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The term "(Chloromethyl)(methyl)silane" often refers to the core moiety found in several reagents. The two most relevant forms for R&D are the Dihydride (for hydrosilylation) and the Dichloro precursor (for coupling).

Comparative Properties Table

| Property | (Chloromethyl)methylsilane (Dihydride) | Dichloro(chloromethyl)methylsilane |

| Formula | ||

| CAS Number | 18165-20-3 | 1558-33-4 |

| Molecular Weight | 94.62 g/mol | 163.51 g/mol |

| Physical State | Colorless Liquid | Colorless, Fuming Liquid |

| Boiling Point | ~60–65°C (Est.) | 121–122°C |

| Density | ~0.88 g/mL | 1.284 g/mL |

| Reactivity Class | Hydrosilylation Agent / Alkylator | Chlorosilane / Electrophile |

| Primary Hazard | Flammable, releases | Corrosive, releases |

Technical Note: The Dichloro variant is the commercially stable form. The Dihydride is typically generated in situ or distilled immediately prior to use via reduction of the dichloro precursor (e.g., using

or Red-Al), as Si-H bonds are sensitive to oxidation and hydrolysis.

Synthesis & Production Pathways

The industrial synthesis of (chloromethyl)methylsilanes does not follow the standard Direct Process (Müller-Rochow) used for dimethyldichlorosilane. Instead, it requires specialized chlorination or coupling techniques to preserve the

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the production flow from raw silicon to the functionalized reagent.

Reactivity & Mechanistic Insights[11][12]

The utility of (chloromethyl)(methyl)silane lies in its Orthogonal Reactivity . It possesses two distinct electrophilic sites that can be manipulated independently.

The Silicon Center ( or )

-

Nature: Hard electrophile (Si-Cl) or Hydridic (Si-H).

-

Reactivity:

-

Si-Cl: Reacts rapidly with nucleophiles (alcohols, amines, Grignard reagents) to form siloxanes or organosilanes.

-

Si-H: Undergoes Platinum-catalyzed hydrosilylation across alkenes/alkynes. This is the primary route for attaching this moiety to drug scaffolds.

-

The Chloromethyl Center ( )

-

Nature: Soft electrophile.

-

Reactivity: The

-position to silicon makes this carbon less reactive toward -

Application: Requires stronger nucleophiles or elevated temperatures. It is often used to introduce a "silicon-methyl" linker.

Reactivity Bifurcation Map

Applications in Drug Development & Materials

Silicon Bioisosteres (The "Silicon Switch")

Replacing a carbon atom with silicon (C/Si exchange) alters the lipophilicity and metabolic stability of a drug without significantly changing its shape.

-

Mechanism: The

moiety serves as a precursor to dimethylsilanediol mimics or sila-proline analogs. -

Benefit: Silicon is more lipophilic (

increases), potentially improving blood-brain barrier penetration.

Case Study: Flusilazole Synthesis

The fungicide Flusilazole demonstrates the industrial utility of the chloromethyl-methyl-silane motif.[1]

-

Step 1: The Si-Cl bonds of dichloro(chloromethyl)methylsilane are arylated using Grignard reagents (e.g., 4-fluorophenylmagnesium bromide).

-

Step 2: The chloromethyl (

) group undergoes nucleophilic substitution with a triazole salt. -

Result: A stable Si-C-N linkage that inhibits fungal CYP450 enzymes.

Experimental Protocols

Protocol A: Handling & Purification (Self-Validating)

Objective: Purify commercial Dichloro(chloromethyl)methylsilane (often yellowed due to impurities) for sensitive catalytic steps.

-

Setup: Flame-dried glassware,

atmosphere, Vigreux column. -

Validation Check: Assess initial purity via NMR (

NMR: Singlet at ~0.5 ppm for Si-Me, Singlet at ~2.9 ppm for -

Distillation: Collect fraction at 121–122°C (atmospheric pressure).

-

Self-Validation: The distillate should be colorless. A refractive index check (

) confirms identity.

-

-

Storage: Store over activated 4Å molecular sieves in a Schlenk flask. Do not use septa for long-term storage as chlorosilanes corrode rubber.

Protocol B: Reduction to (Chloromethyl)methylsilane ( )

Objective: Generate the dihydride for hydrosilylation.

-

Reagents:

(0.55 eq), -

Procedure:

-

Cool

suspension to 0°C. -

Add chlorosilane dropwise (Exothermic! Maintain T < 10°C).

-

Stir 2h at Room Temp.

-

-

Quench & Isolation:

-

Critical Step: Quench carefully with dilute HCl (cold).

-

Separate organic layer, dry over

. -

Distillation: Isolate the product (BP ~60-65°C).

-

-

Safety Check: The product is pyrophoric-like. Keep under inert gas.

Safety & Toxicology

-

Corrosivity: The dichloro precursor hydrolyzes to release Hydrogen Chloride (HCl) gas immediately upon contact with moisture (lungs, eyes, skin).

-

Inhalation Hazard:

values are low; use only in a functioning fume hood. -

Water Reactivity: Violent reaction with water. Do not use water extinguishers; use Class D or dry sand.

References

-

PubChem. Dichloro(chloromethyl)methylsilane Compound Summary. National Library of Medicine. Available at: [Link]

-

Wacker Chemie AG. Silanes and Siloxanes: Product Data for Chloromethylsilanes. Available at: [Link]

-

OECD SIDS. SIDS Initial Assessment Report for Chloroalkyl Chlorosilanes. UNEP Publications. Available at: [Link]

-

ResearchGate. Vibrational Spectra and Conformational Stability of Chloromethyl Methyl Silane. Journal of Molecular Structure. Available at: [Link]

Sources

(Chloromethyl)(methyl)silane) molecular weight

An In-depth Technical Guide to Dichloro(chloromethyl)methylsilane

This guide provides a comprehensive technical overview of Dichloro(chloromethyl)methylsilane (CAS No. 1558-33-4), a bifunctional organosilicon compound of significant interest to researchers in synthetic chemistry, materials science, and drug development. The topic specified, "(Chloromethyl)(methyl)silane," is structurally ambiguous without defining all four substituents on the silicon atom. Therefore, this whitepaper focuses on Dichloro(chloromethyl)methylsilane, a well-characterized, commercially available, and synthetically versatile reagent that embodies the core functionalities implied by the topic name. We will delve into its fundamental properties, synthesis, reactivity, and practical applications, providing field-proven insights and detailed protocols.

Part I: Core Physicochemical Properties

Dichloro(chloromethyl)methylsilane is a reactive compound featuring two silicon-chlorine bonds and one carbon-chlorine bond, making it a valuable precursor for a wide range of organosilicon derivatives. Its precise molecular characteristics are foundational to its application in controlled chemical transformations.

The quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 163.50 g/mol | PubChem[1] |

| Molecular Formula | C₂H₅Cl₃Si | PubChem[1] |

| IUPAC Name | dichloro-(chloromethyl)-methylsilane | PubChem[1] |

| CAS Number | 1558-33-4 | Cheméo[2], PubChem[1] |

| Appearance | Colorless Liquid | |

| Density | Not specified, but related compounds are ~1.0-1.1 g/mL | |

| Boiling Point | ~120-122 °C | |

| Flash Point | 21 °C / 69.8 °F (for a closely related compound) | Fisher Scientific[3] |

Part II: Synthesis and Mechanistic Insights

The synthesis of multifunctional (chloromethyl)silanes is of great interest for synthetic organosilicon chemistry.[4] While various methods exist, a prevalent strategy involves the carefully controlled reaction between specific chlorosilanes and a (chloromethyl)lithium source.[5] This approach offers a reliable pathway to compounds like Dichloro(chloromethyl)methylsilane.

Conceptual Synthetic Pathway

The synthesis often relies on the reaction of trichloromethylsilane with a reagent that can selectively introduce a chloromethyl group. A common industrial method involves high-temperature chlorination of methyltrichlorosilane. However, for laboratory scale, coupling reactions are often preferred for their selectivity.[5]

Causality in Experimental Design: The choice of an in-situ generation of (chloromethyl)lithium from bromochloromethane and n-butyllithium is critical.[5] This highly reactive organolithium species must be formed at low temperatures (e.g., -60°C) to prevent decomposition and unwanted side reactions. The solvent, typically tetrahydrofuran (THF), is chosen for its ability to solvate the organometallic intermediates and its low freezing point. The reaction must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) because organolithium reagents and many chlorosilanes react vigorously with atmospheric moisture and oxygen.[3][6]

Caption: Key reaction pathways for Dichloro(chloromethyl)methylsilane.

Part IV: Experimental Protocol: Synthesis of (Chloromethyl)dimethylphenylsilane

This protocol demonstrates a core application of a related chloromethylsilane, Chloro(chloromethyl)dimethylsilane, reacting with a Grignard reagent to form a new Si-C bond. The principles are directly applicable to Dichloro(chloromethyl)methylsilane. This procedure is adapted from a robust and verified method published in Organic Syntheses. [7]

Step-by-Step Methodology

-

Apparatus Setup: A flame-dried, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser with an argon inlet, and a pressure-equalizing dropping funnel fitted with a septum. The entire system is purged with argon.

-

Reagent Charging: Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (1 mol%) is added to the flask as a catalyst. Anhydrous 1,4-dioxane is added as the solvent, followed by Chloro(chloromethyl)dimethylsilane (1.0 equivalent). [7]3. Grignard Addition: The mixture is cooled in an ice/water bath. Phenylmagnesium bromide solution (1.0 M in THF, 1.0 equivalent) is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, the cooling bath is removed, and the mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting silane is consumed.

-

Workup: The reaction is carefully quenched by pouring the mixture into an ice-cold saturated aqueous solution of ammonium chloride with vigorous stirring.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted twice with ethyl acetate. The combined organic layers are washed with brine.

-

Drying and Filtration: The combined organic phase is dried over anhydrous magnesium sulfate, filtered, and the filter cake is washed with a small amount of ethyl acetate.

-

Purification: The solvent is removed from the filtrate using a rotary evaporator. The crude product is then purified by vacuum distillation to yield the pure (Chloromethyl)dimethylphenylsilane.

Self-Validating System: This protocol incorporates self-validation at multiple stages. Reaction monitoring (Step 4) confirms the completion of the reaction before proceeding to workup, preventing low yields. The extractive workup (Steps 5-6) effectively removes inorganic salts and water-soluble impurities. Finally, purification by vacuum distillation (Step 8) separates the desired product from non-volatile impurities and any remaining starting materials, with the final product's purity confirmed by NMR spectroscopy and GC analysis.

Caption: Experimental workflow for a Grignard reaction with a chloromethylsilane.

Part V: Safety, Handling, and Storage

Dichloro(chloromethyl)methylsilane is a hazardous chemical that requires strict safety protocols.

-

Hazards: The compound is flammable and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. [6][8]It is corrosive and causes severe skin burns and eye damage. [1][6]Inhalation may cause respiratory tract irritation. [6]* Handling: Always handle this substance in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat. [9][10]The material should be handled under an inert atmosphere (nitrogen or argon) to prevent contact with moisture. [3][6]Use non-sparking tools and ensure all equipment is properly grounded to prevent ignition from static discharge. [10]* Storage: Store containers in a dry, cool, and well-ventilated area designated for flammable and corrosive materials. [6]Keep containers tightly sealed and protect from moisture. [10]Store away from incompatible materials such as strong oxidizing agents, bases, alcohols, and water. [3]

Conclusion

Dichloro(chloromethyl)methylsilane, with a molecular weight of 163.50 g/mol , is a highly versatile and reactive intermediate in organosilicon chemistry. Its bifunctional nature allows for sequential and selective transformations at both the silicon and carbon centers, providing a robust platform for the synthesis of complex molecules and functional materials. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development, empowering scientists to leverage its unique chemical characteristics for innovation in medicine and materials.

References

-

Wagner, S. et al. (2002). Synthesis of the Multifunctional (Chloromethyl)silanes Cl2Si(CH2Cl)2, (MeO)2Si(CH2Cl)2, RSi(CH2Cl)3 (R = 2,4,6-Trimethoxyphenyl). American Chemical Society Publications. Available at: [Link]

-

Tacke, R. et al. (2002). Synthesis of the multifunctional (chloromethyl)silanes Cl2Si(CH2Cl)(2), (MeO)(2)Si(CH2Cl)(2), RSi(CH2Cl)(3) (R=2,4,6-trimethoxyphenyl), ClSi(CH2Cl)(3),MeOSi(CH2Cl)(3), Si(CH2Cl)(4), and ClCH2CH2Si(CH2Cl)(3). ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information (2024). Chloromethyl silane. PubChem. Available at: [Link]

-

Cheméo (2024). Chemical Properties of Silane, dichloro(chloromethyl)methyl- (CAS 1558-33-4). Available at: [Link].

-

U.S. Environmental Protection Agency (2023). Silane, chlorobis(chloromethyl)methyl-. System of Registries. Available at: [Link]

-

National Institute of Standards and Technology (2024). Silane, (chloromethyl)trimethyl-. NIST Chemistry WebBook. Available at: [Link]

-

Alfa Aesar (2024). (Chloromethyl)dimethylchlorosilane - SAFETY DATA SHEET. Available at: [Link]

-

Murakami, K., Yorimitsu, H., & Oshima, K. (2010). SYNTHESIS OF TETRAORGANOSILANES: (CHLOROMETHYL)DIMETHYLPHENYLSILANE. Organic Syntheses, 87, 169. Available at: [Link]

- Google Patents (2009). CN101456878A - Preparation method of chloromethyl-methyl-dimethylsilane.

-

Wikipedia (2024). (Trimethylsilyl)methyl chloride. Available at: [Link]

-

ZM Silane Limited (2023). Chloromethyl Trimethylsilane Purification Methods And Techniques. Available at: [Link]

-

National Center for Biotechnology Information (2024). Dichloro(chloromethyl)methylsilane. PubChem. Available at: [Link]

-

Gelest, Inc. (2024). ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. Available at: [Link]

-

Silico (2024). Chloromethyltrimethoxysilane (CAS 5926-26-1) Uses & Properties. Available at: [Link]

-

Hubei Jianghan New Materials Co., Ltd. (2024). Chloromethyl(methyl)dimethoxysilane. Available at: [Link]

Sources

- 1. Dichloro(chloromethyl)methylsilane | C2H5Cl3Si | CID 73788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Silane, dichloro(chloromethyl)methyl- (CAS 1558-33-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. fishersci.com [fishersci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Chloromethyl silane | 993-00-0 [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of (Chloromethyl)(methyl)silanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Chloromethyl)(methyl)silanes are a versatile class of organosilicon compounds that serve as crucial building blocks in a wide array of chemical syntheses. Their unique bifunctionality, featuring both a reactive silicon-chlorine bond and a carbon-chlorine bond, allows for a diverse range of subsequent chemical transformations. This makes them invaluable intermediates in the production of silicones, coupling agents, and various silicon-containing fine chemicals. In the pharmaceutical and drug development sectors, the incorporation of a silicon atom can significantly modify the pharmacokinetic and pharmacodynamic properties of a lead compound, potentially leading to improved metabolic stability, enhanced potency, and altered selectivity.[1] This guide provides a comprehensive overview of the primary synthesis pathways for (chloromethyl)(methyl)silanes, with a focus on the underlying chemical principles and practical experimental considerations.

Part 1: The Industrial Cornerstone: The Müller-Rochow Direct Process

The Müller-Rochow process, also known as the Direct Process, is the dominant industrial method for the synthesis of methylchlorosilanes.[2][3][4] Discovered independently by Eugene G. Rochow and Richard Müller in the 1940s, this process involves the direct reaction of elemental silicon with methyl chloride in the presence of a copper catalyst at elevated temperatures.[3][5] It is estimated that approximately 90% of silicone monomers are produced via this route.[3][6]

Mechanism and Catalysis

The reaction is typically carried out in a fluidized-bed reactor at temperatures between 250 and 300 °C and pressures of 1 to 5 bar.[2][5] While the exact mechanism is complex and still a subject of research, it is widely accepted that copper plays a critical role.[5][6][7] The copper catalyst is believed to form a silicon-copper alloy (Cu₃Si) on the surface of the silicon, which is the catalytically active species.[5][6] This intermediate facilitates the cleavage of the C-Cl bond in methyl chloride and the formation of Si-C and Si-Cl bonds.[5]

Promoters, such as zinc and tin, are often added to the catalyst mixture to enhance the selectivity and activity of the reaction.[2][8] For instance, a catalyst system composed of copper, zinc, and tin has been shown to yield up to 90% dimethyldichlorosilane with nearly complete silicon utilization.[9] Traces of other metals can have a significant impact; for example, lead can inhibit the reaction, while antimony can promote it.[2]

Caption: Overview of the Müller-Rochow Direct Process.

Experimental Protocol: Industrial Scale

-

Feed Preparation: Metallurgical-grade silicon is ground to a fine powder (particle size 45-250 µm).[2] This powder is then mixed with a copper-based catalyst and promoters.

-

Reaction: The silicon-catalyst mixture is introduced into a fluidized-bed reactor.[2] A stream of hot methyl chloride gas is passed through the reactor, fluidizing the solid particles and initiating the exothermic reaction.[2][10] The temperature is maintained between 260-350°C.[10]

-

Product Separation: The gaseous effluent from the reactor, containing a mixture of methylchlorosilanes, unreacted methyl chloride, and fine solid particles, is passed through cyclones to separate the solids.[2][10]

-

Condensation and Distillation: The gaseous mixture is then cooled to condense the chlorosilanes.[2] The unreacted methyl chloride is recycled back into the reactor.[2] The crude liquid silane mixture is then separated by fractional distillation in a series of columns to isolate the desired products.[2][5] The separation of methyltrichlorosilane (b.p. 66°C) from dimethyldichlorosilane (b.p. 70°C) is particularly challenging due to their close boiling points and requires highly efficient distillation columns.[2][5]

| Product | Typical Yield (%) | Boiling Point (°C) |

| Dimethyldichlorosilane ((CH₃)₂SiCl₂) | 70 - 90 | 70 |

| Methyltrichlorosilane (CH₃SiCl₃) | 5 - 15 | 66 |

| Trimethylchlorosilane ((CH₃)₃SiCl) | 2 - 4 | 57 |

| Dichloromethylsilane (CH₃HSiCl₂) | 1 - 4 | 41 |

| Chlorodimethylsilane ((CH₃)₂HSiCl) | 0.1 - 0.5 | 35 |

| Table 1. Typical product distribution of the Müller-Rochow process.[5] |

Part 2: Laboratory-Scale Synthesis: Grignard and Organolithium Routes

Grignard Reaction Pathway

The Grignard reaction is a well-established method for forming carbon-silicon bonds.[11] For the synthesis of (chloromethyl)(methyl)silanes, this typically involves the reaction of a chloromethyl-substituted chlorosilane with a methyl Grignard reagent, or a methyl-substituted chlorosilane with a chloromethyl Grignard reagent.

A common approach is the reaction of a chlorosilane with a Grignard reagent to introduce organic substituents. For example, (chloromethyl)dimethylphenylsilane can be synthesized by reacting chloro(chloromethyl)dimethylsilane with phenylmagnesium bromide.[12]

Caption: Synthesis of (chloromethyl)dimethylphenylsilane via a Grignard reaction.

Detailed Experimental Protocol (Adapted from the synthesis of (chloromethyl)dimethylphenylsilane[12])

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer under an inert atmosphere (e.g., argon).

-

Grignard Reagent Preparation (if not commercially available): Magnesium turnings are placed in the flask, and a solution of bromomethane in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to prepare methylmagnesium bromide.

-

Reaction: The appropriate chlorosilane (e.g., chloromethyltrichlorosilane) is dissolved in anhydrous ether or THF and added dropwise to the cooled Grignard reagent. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Workup: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous ammonium chloride solution.[11] The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).[11]

-

Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.[11] The crude product is then purified by vacuum distillation or recrystallization.[11][13]

Organolithium Pathway

An alternative to Grignard reagents is the use of organolithium compounds. Specifically, (chloromethyl)lithium, generated in situ from bromochloromethane and n-butyllithium in tetrahydrofuran, is an excellent reagent for introducing the chloromethyl group onto a silicon center.[14][15] This method is particularly useful for synthesizing silanes with multiple chloromethyl groups.[14][15]

Detailed Experimental Protocol (General)

-

Reagent Preparation: In a flame-dried flask under an inert atmosphere, a solution of bromochloromethane in anhydrous tetrahydrofuran is cooled to a low temperature (e.g., -100 °C). n-Butyllithium is then added dropwise to generate (chloromethyl)lithium in situ.

-

Reaction: A solution of the desired chlorosilane (e.g., tetrachlorosilane) in THF is added to the cold (chloromethyl)lithium solution. The reaction mixture is stirred at low temperature for a specified period.

-

Workup and Purification: The reaction is quenched, and the product is extracted and purified using similar procedures as described for the Grignard reaction, typically involving distillation or chromatography.

This method has been successfully employed to synthesize a range of multifunctional (chloromethyl)silanes, including Cl₂Si(CH₂Cl)₂, (MeO)₂Si(CH₂Cl)₂, and Si(CH₂Cl)₄.[14][15]

Part 3: Purification and Characterization

Regardless of the synthetic route, the purification of (chloromethyl)(methyl)silanes is a critical step to obtain a product of high purity for subsequent applications.

-

Distillation: Fractional distillation under atmospheric or reduced pressure is the most common purification method.[13][16] Careful control of the distillation temperature and pressure is necessary to achieve good separation, especially for mixtures with close boiling points.[13]

-

Chemical Purification: For removing specific impurities, chemical methods can be employed. For example, acidic impurities can be neutralized by silylation, and moisture can be removed using drying agents like 4Å molecular sieves or calcium hydride.[13]

-

Characterization: The purity and identity of the synthesized (chloromethyl)(methyl)silanes are typically confirmed using a combination of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the molecular structure and identify proton, carbon, and silicon environments.[14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile components and determine their relative abundance.[16]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.[13]

-

Conclusion

The synthesis of (chloromethyl)(methyl)silanes can be achieved through various pathways, each with its own advantages and limitations. The Müller-Rochow Direct Process remains the cornerstone of industrial production due to its cost-effectiveness and scalability. For laboratory-scale synthesis and the preparation of more complex or specialized derivatives, Grignard and organolithium-based methods offer greater versatility and control. A thorough understanding of the underlying reaction mechanisms, careful control of reaction conditions, and effective purification techniques are paramount to successfully obtaining high-purity (chloromethyl)(methyl)silanes for advanced applications in research and development.

References

-

Direct Synthesis of Silicon Compounds | Encyclopedia MDPI. (2023, March 8). Retrieved from [Link]

-

The Müller-Rochow synthesis of chloromethylsilanes - Didaktik der Chemie. (n.d.). Retrieved from [Link]

-

Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. (2023, February 13). Retrieved from [Link]

- Reinhold Tacke, et al. (2005). Synthesis of the Multifunctional (Chloromethyl)silanes Cl2Si(CH2Cl)2, (MeO)2Si(CH2Cl)2, RSi(CH2Cl)3 (R = 2,4,6-Trimethoxyphenyl), ClSi(CH2Cl)3, MeOSi(CH2Cl)3, Si(CH2Cl)4, and ClCH2CH2Si(CH2Cl)3. Organometallics, 24(13), 3273-3278.

-

Reinhold Tacke, et al. (2005). Synthesis of the multifunctional (chloromethyl)silanes Cl2Si(CH2Cl)(2), (MeO)(2)Si(CH2Cl)(2), RSi(CH2Cl)(3) (R=2,4,6-trimethoxyphenyl), ClSi(CH2Cl)(3),MeOSi(CH2Cl)(3), Si(CH2Cl)(4), and ClCH2CH2Si(CH2Cl)(3). ResearchGate. Retrieved from [Link]

-

Organosilicon chemistry - Wikipedia. (n.d.). Retrieved from [Link]

- US5596117A - Preparation process of organo silicon compounds and production process of silicon - Google Patents. (n.d.).

-

Chloromethyl Trimethylsilane Purification Methods And Techniques - ZM Silane Limited. (2025, September 8). Retrieved from [Link]

-

Direct Synthesis of Methylchlorosilanes: Catalysts, Mechanisms, Reaction Conditions, and Reactor Designs | Organic Process Research & Development - ACS Publications. (2022, July 12). Retrieved from [Link]

-

Müller–Rochow Reloaded: Single-Step Synthesis of Bifunctional Monosilanes | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of Organosilicon Compounds by New Direct Reactions - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Several types of nano‐catalysts designed for Rochow‐Müller process and... - ResearchGate. (n.d.). Retrieved from [Link]

-

(PDF) Hydrosilane Synthesis by Catalytic Hydrogenolysis of Chlorosilanes and Silyl Triflates - Academia.edu. (n.d.). Retrieved from [Link]

-

(chloromethyl)dimethylphenylsilane - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Synthesis of (chloromethyl)silanes by the low-temperature reaction of chlorosilanes and in situ generated (chloromethyl)lithium in tetrahydrofuran | Organometallics - ACS Publications. (n.d.). Retrieved from [Link]

-

The reaction for the synthesis of

through Rochow-Müller process is - Prepp. (2025, December 22). Retrieved from [Link] -

ChemInform Abstract: Grignard Coupling Reaction of Bis(chloromethyl)diorganosilanes with Dichloro(diorgano)silanes: Syntheses of 1,3-Disilacyclobutanes | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

-

What are Chlorosilanes? - Elkem.com. (n.d.). Retrieved from [Link]

-

Müller-Rochow Synthesis: The Direct Process to Methylchlorosilanes - ResearchGate. (n.d.). Retrieved from [Link]

-

Chlorosilane - Wikipedia. (n.d.). Retrieved from [Link]

- US6252102B1 - Process for the preparation of methylchlorosilanes - Google Patents. (n.d.).

-

Direct process - Wikipedia. (n.d.). Retrieved from [Link]

- CN1317488A - Process and equipment for preparing chloromethyl chlorosilane by gas-phase chlorination - Google Patents. (n.d.).

- DD274227A1 - PROCESS FOR PREPARING CHLORO-METHYL-SILANES FROM CHLORINE-METHYL-DISILANES - Google Patents. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Müller-Rochow synthesis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 3. mdpi.com [mdpi.com]

- 4. prepp.in [prepp.in]

- 5. Direct process - Wikipedia [en.wikipedia.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. US6252102B1 - Process for the preparation of methylchlorosilanes - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. zmsilane.com [zmsilane.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

The Direct Process: Advanced Engineering of Chloromethylsilanes

A Technical Guide for Researchers and Process Chemists

Executive Summary & Strategic Relevance

The Müller-Rochow synthesis (Direct Process) is the industrial backbone of organosilicon chemistry, accounting for over 90% of the world's silicone monomer production. For researchers in drug development and material science, understanding this process is critical not merely for polymer synthesis, but because it is the genesis of high-purity silylating agents (e.g., TMSCl, TBDMSCl) used extensively as protecting groups in organic synthesis.

This guide moves beyond basic textbook descriptions to analyze the surface chemistry, catalytic synergy, and reactor engineering required to maximize selectivity for the target monomer: dimethyldichlorosilane (

The Chemical Core: Mechanism & Surface Kinetics

The reaction between silicon metal (

The Active Phase ( )

The consensus mechanism relies on the formation of an

The Reaction Stoichiometry:

Key Byproducts (Critical for Selectivity):

-

M1: Methyltrichlorosilane (

) – Result of over-chlorination. -

M3: Trimethylchlorosilane (

) – Result of over-methylation. -

MH: Methyldichlorosilane (

) – Hydrogen-containing silane.

Mechanistic Pathway Visualization

The following diagram illustrates the silylene mechanism, where surface-bound silylene species (

Figure 1: The catalytic cycle of the Direct Process. The formation of the

Catalytic Architecture: The Cu-Zn-Sn Synergy

Achieving high selectivity for M2 (target >85%) requires a precise "catalytic cocktail." Pure copper is insufficient; promoters are required to modulate the electronic environment of the active site.

Promoter Functionality Table

| Component | Role | Optimal Conc. (wt%) | Mechanism of Action |

| Copper (Cu) | Primary Catalyst | 2.0 - 5.0% | Forms |

| Zinc (Zn) | Kinetic Promoter | 0.05 - 0.5% | Increases reaction rate; synergizes with Sn to direct methyl groups to Si. |

| Tin (Sn) | Selectivity Promoter | 10 - 50 ppm | Critical for M2 selectivity. Controls surface chlorination. Warning: Excess Sn (>100 ppm) poisons the catalyst. |

| Phosphorus (P) | Suppressor | < 50 ppm | Suppresses formation of non-volatile polysilanes; modifies surface acidity. |

| Aluminum (Al) | Impurity/Promoter | 0.1 - 0.3% | Present in metallurgical Si. Acts as a flux but promotes M1 (trichloro) formation if too high. |

Expert Insight: The Zn/Sn ratio is the "control knob" for the process. A high Zn/Sn ratio generally favors kinetics (rate), while a specific, lower range optimizes M2 selectivity.

Experimental Protocol: Lab-Scale Fixed Bed Reactor

While industrial synthesis uses fluidized beds, researchers typically use fixed-bed reactors for catalyst screening.

Equipment Setup

-

Reactor: Stainless steel (SS316) tube (20mm ID x 400mm L) equipped with a porous distributor plate.

-

Heating: Split-zone tube furnace (Zone 1: Pre-heat, Zone 2: Reaction).

-

Flow Control: Mass Flow Controllers (MFC) for

and

Step-by-Step Methodology

-

Contact Mass Preparation:

-

Mix Silicon powder (

, -

Critical: Ensure homogeneity using a ball mill or shaker.

-

-

Loading & Drying:

-

Load 20-50g of contact mass into the reactor.

-

Purge with

(100 mL/min) at

-

-

Induction (Activation):

-

Raise temperature to

under -

Slowly introduce

(10% flow). -

Observe exotherm (temperature spike indicates

formation).

-

-

Steady-State Reaction:

-

Lower temperature to

. -

Increase

flow to operating velocity (approx. 2-5 cm/s superficial velocity). -

Maintain pressure at 1-3 bar (lab scale) or up to 5 bar (pilot).

-

-

Product Collection:

-

Direct effluent through a heated line (

to prevent clogging by high boilers). -

Condense silanes in a cold trap (

, dry ice/acetone).

-

Process Flow Diagram

Figure 2: Lab-scale reactor setup for catalyst performance evaluation.

Relevance to Drug Development (The "Why")

For the pharmaceutical scientist, the Müller-Rochow process is the upstream source of vital reagents.

-

Silyl Protecting Groups: The M3 byproduct (

) is the precursor to TMSCl (Trimethylsilyl chloride), essential for protecting alcohols and amines during multi-step synthesis. -

Silyl Ethers: M2 (

) is converted into cyclic silyl ethers or used to synthesize TBDMSCl (tert-Butyldimethylsilyl chloride), a robust protecting group. -

Bioisosteres: Silicon is increasingly used as a "carbon switch" in drug design (sila-substitution) to alter metabolic stability and lipophilicity without changing pharmacology.

Safety & Hazard Management

Chloromethylsilanes are highly hazardous .[1] Protocols must be self-validating (fail-safe).

-

Hydrolysis Risk: Chlorosilanes react violently with water/humidity to release Hydrogen Chloride (HCl) gas.[1]

-

Protocol: All reactor lines must be heat-traced and purged with dry

before opening.

-

-

Flammability: Methylchlorosilanes have low flash points (e.g.,

flash point is approx-

Protocol: Use explosion-proof electrical equipment (Class I, Div 1). Ground all transfer lines to prevent static discharge.

-

-

Toxicity: Inhalation of vapors causes severe respiratory damage (due to HCl formation in lungs).

-

Protocol: Work exclusively in a high-flow fume hood. Keep calcium gluconate gel (for HF) and bicarbonate solution nearby, though HCl is the primary risk.

-

References

-

Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. MDPI. [Link]

-

Role of metallic promoters in the direct synthesis of methylchlorosilanes. University of Iowa. [Link]

-

Effect of Copper Catalyst Content and Zinc Promoter on Carbon Formation in the Direct Synthesis of Methylchlorosilanes. SINTEF / ACS. [Link]

-

Global Safe Handling of Chlorosilanes. Global Silicones Council. [Link]

-

Direct Synthesis of Methylchlorosilanes: Catalysts, Mechanisms, Reaction Conditions. ResearchGate. [Link]

Sources

Introduction: Decoding a Bifunctional Building Block

An In-Depth Technical Guide to the NMR Spectral Analysis of Dichloro(chloromethyl)methylsilane

In the landscape of organosilicon chemistry, bifunctional reagents that offer multiple reactive sites for molecular elaboration are of paramount importance. Dichloro(chloromethyl)methylsilane, with the chemical formula C₂H₅Cl₃Si, stands out as a versatile intermediate. Its structure features two reactive silicon-chlorine (Si-Cl) bonds susceptible to nucleophilic attack at the silicon center, and a carbon-chlorine (C-Cl) bond in the chloromethyl moiety, enabling a diverse range of carbon-centered reactions. This dual reactivity makes it a valuable precursor for the synthesis of complex silicon-containing polymers, functionalized siloxanes, and advanced materials.

Given its high reactivity, particularly its sensitivity to moisture, confirming the structural integrity and assessing the purity of dichloro(chloromethyl)methylsilane is critical for its successful application. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H, ¹³C, and ²⁹Si NMR spectra of dichloro(chloromethyl)methylsilane, offering field-proven insights into spectral interpretation, experimental best practices, and the identification of common impurities. We will dissect the causality behind the observed spectral features, grounding our analysis in the fundamental principles of NMR and authoritative literature.

Molecular Structure and NMR-Active Nuclei

The core of a robust NMR analysis lies in understanding the molecule's structure and its constituent NMR-active nuclei. Dichloro(chloromethyl)methylsilane possesses a central silicon atom bonded to two chlorine atoms, a methyl group, and a chloromethyl group.

The key NMR-active nuclei that provide structural information are:

-

¹H (Proton): With nearly 100% natural abundance and high sensitivity, ¹H NMR is the primary tool for identifying the different proton environments.

-

¹³C (Carbon-13): With a natural abundance of ~1.1%, ¹³C NMR provides information on the carbon skeleton.

-

²⁹Si (Silicon-29): With a natural abundance of 4.7%, the spin-½ ²⁹Si nucleus offers direct insight into the silicon's chemical environment, though it is a less sensitive nucleus[1].

-

³⁵Cl and ³⁷Cl (Chlorine): Both isotopes are quadrupolar (spin I=3/2). For covalently bound chlorines, this results in very rapid nuclear relaxation, leading to extremely broad NMR signals that are typically not observed in high-resolution solution-state NMR[2][3]. Their influence is primarily observed indirectly through their strong electronegative effect on the chemical shifts of neighboring nuclei.

Caption: Structure of Dichloro(chloromethyl)methylsilane.

¹H NMR Spectral Analysis: Probing the Proton Environment

The ¹H NMR spectrum of pure dichloro(chloromethyl)methylsilane is expected to be straightforward, showing two distinct signals corresponding to the two types of protons.

-

Si-CH₃ Protons: The methyl group attached directly to the silicon atom is in a unique chemical environment. Its signal is expected to appear significantly downfield compared to tetramethylsilane (TMS) due to the deshielding effect of the two electronegative chlorine atoms also attached to the silicon. For comparison, the methyl protons in chloro(chloromethyl)dimethylsilane appear around 0.55 ppm[4]. With an additional chlorine on the silicon in our target molecule, a further downfield shift is anticipated.

-

Si-CH₂-Cl Protons: The methylene protons of the chloromethyl group are influenced by two electronegative substituents: the chlorine atom on the carbon and the dichloromethylsilyl group (Si(Cl₂)CH₃). This strong deshielding effect shifts their resonance significantly downfield. In chloro(chloromethyl)dimethylsilane, this signal appears around 2.9 ppm[4]. The replacement of a methyl group with a more electronegative chlorine atom on the silicon will likely cause a further downfield shift for these protons as well.

Expected Spectral Features:

-

Multiplicity: Both signals are expected to be singlets, as there are no adjacent protons to cause spin-spin coupling.

-

Integration: The relative integral ratio of the Si-CH₃ peak to the Si-CH₂-Cl peak will be 3:2, reflecting the number of protons in each group.

-

²⁹Si Satellites: Faint satellite peaks may be observable flanking the main signals. These arise from the small population of molecules containing the NMR-active ²⁹Si isotope (4.7% abundance) and represent coupling between ²⁹Si and ¹H. The two-bond coupling constant (²JSi-H) for the methyl group is typically around 7 Hz, while the two-bond coupling for the methylene group will also be in a similar range[4][5].

Table 1: Predicted ¹H NMR Data for Dichloro(chloromethyl)methylsilane

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Si-CH ₃ | ~0.8 - 1.0 | Singlet | 3H |

| Si-CH ₂-Cl | ~3.1 - 3.4 | Singlet | 2H |

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides complementary information, revealing two distinct signals for the two carbon atoms.

-

Si-CH₃ Carbon: The chemical shift of the methyl carbon is influenced by the attached silicon and the two chlorine atoms on the silicon. For comparison, the methyl carbon in chlorotrimethylsilane (Me₃SiCl) resonates at approximately 4.5 ppm. The increased number of chlorine atoms on silicon in dichloro(chloromethyl)methylsilane will shift this peak.

-

Si-CH₂-Cl Carbon: This carbon is bonded to both a chlorine atom and the silyl group. The direct attachment to a highly electronegative chlorine atom will cause a significant downfield shift.

Table 2: Predicted ¹³C NMR Data for Dichloro(chloromethyl)methylsilane

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Si-C H₃ | ~5 - 10 |

| Si-C H₂-Cl | ~30 - 35 |

²⁹Si NMR Spectral Analysis: A Direct View of the Silicon Center

While more technically demanding to acquire, the ²⁹Si NMR spectrum provides invaluable, direct information about the silicon atom's substitution pattern.

Causality in Chemical Shift: The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. Electronegative substituents, such as chlorine, cause a significant downfield shift (more positive ppm value) relative to TMS[6][7]. The presence of two chlorine atoms, a methyl group, and a chloromethyl group will result in a characteristic chemical shift that can be used to confirm the identity of the compound. Based on data for related chlorosilanes, the chemical shift is expected in the range of +20 to +40 ppm[7][8].

Experimental Considerations:

-

Low Sensitivity: Due to the low natural abundance and a negative gyromagnetic ratio, ²⁹Si NMR experiments require a higher number of scans to achieve a good signal-to-noise ratio[1].

-

Long Relaxation Times (T₁): ²⁹Si nuclei can have very long spin-lattice relaxation times. To shorten the experimental time, relaxation agents like chromium(III) acetylacetonate (Cr(acac)₃) are often added.

-

Proton Decoupling: To simplify the spectrum and improve signal-to-noise via the Nuclear Overhauser Effect (NOE), inverse-gated proton decoupling is typically employed. This technique decouples the protons during signal acquisition but keeps them coupled during the relaxation delay to minimize unwanted NOE signal distortions.

-

Background Signal: A common artifact in ²⁹Si NMR is a broad signal around -110 ppm originating from the silicon in the glass NMR tube and the quartz components of the probe[5]. This should not be confused with a signal from the sample.

Experimental Protocol: Ensuring Data Integrity

The quality of NMR data is directly dependent on a rigorous experimental protocol. Given the reactivity of dichloro(chloromethyl)methylsilane, meticulous sample preparation is essential.

Caption: Workflow for NMR analysis of a moisture-sensitive silane.

Step-by-Step Methodology:

-

Solvent and Glassware Preparation: Use a high-quality, oven-dried or flame-dried NMR tube. Employ an anhydrous deuterated solvent, such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆), passed through a column of activated alumina if necessary. CDCl₃ is a common choice for its excellent dissolving power for many organic compounds[9].

-

Sample Preparation (under Inert Atmosphere): In a glovebox or under a stream of dry nitrogen or argon, add approximately 0.5 mL of the deuterated solvent to the NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for ¹H, ¹³C, and ²⁹Si). However, as TMS is volatile, a non-volatile standard might be preferred for quantitative work. For routine characterization, referencing to the residual solvent peak is often sufficient (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C)[10].

-

Adding the Analyte: Using a microliter syringe, carefully transfer 5-10 mg of dichloro(chloromethyl)methylsilane into the solvent. The compound is a liquid and should be handled with care due to its corrosive nature upon hydrolysis[11].

-

Sealing and Mixing: Cap the NMR tube securely and mix the contents by gentle inversion.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming.

-

Acquire the ¹H spectrum. A standard pulse sequence with a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds is usually sufficient.

-

Acquire the proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.

-

If desired, acquire the ²⁹Si spectrum using an appropriate pulse sequence (e.g., inverse-gated decoupling) and a longer relaxation delay (e.g., 10-30 seconds, or shorter if a relaxation agent is used).

-

Purity Assessment and Impurity Identification

NMR spectroscopy excels at identifying and quantifying impurities. The synthesis of chloromethylsilanes, often via the Müller-Rochow process or Grignard reactions, can lead to several byproducts[12][13]. Furthermore, improper handling can lead to degradation.

Common Impurities and Their Spectral Signatures:

-

Hydrolysis/Condensation Products: The most common impurity arises from reaction with trace moisture. The Si-Cl bonds are readily hydrolyzed to form silanols (Si-OH), which can then condense to form disiloxanes (Si-O-Si).

-

Silanol (R-Si-OH): A broad signal for the -OH proton, the position of which is highly variable and depends on concentration and temperature. New signals in the ²⁹Si NMR spectrum will also appear.

-

Disiloxane (R-Si-O-Si-R): The formation of Si-O-Si bonds causes significant changes in the chemical shifts of all nuclei, particularly the ²⁹Si nucleus. These products will give rise to a new set of sharp peaks in the ¹H and ¹³C spectra.

-

-

Other Chlorosilanes: The industrial synthesis can produce a mixture of silanes with varying degrees of methylation and chlorination (e.g., trichloromethylsilane, dichlorodimethylsilane)[12]. Each of these will have its own unique set of NMR signals. For example, dichlorodimethylsilane would show a single sharp singlet in the ¹H NMR spectrum.

-

Residual Solvents: Solvents used during synthesis or purification (e.g., diethyl ether, THF, hexane) are common impurities and can be identified by their characteristic NMR signals, which are well-documented[10][14].

Conclusion

The NMR spectral analysis of dichloro(chloromethyl)methylsilane is a powerful and essential tool for its unambiguous characterization. A combination of ¹H, ¹³C, and ²⁹Si NMR provides a complete picture of its molecular structure. The ¹H spectrum offers rapid confirmation of the key functional groups and their relative proportions, while the ¹³C and ²⁹Si spectra confirm the carbon skeleton and the immediate environment of the silicon atom, respectively. By understanding the predicted spectral patterns and employing rigorous, anhydrous experimental techniques, researchers, scientists, and drug development professionals can confidently verify the identity, structural integrity, and purity of this critical organosilicon reagent, ensuring the reliability and success of subsequent synthetic transformations.

References

-

Eaborn, C., & Pidcock, A. (1968). Nuclear Magnetic Resonance Spectra of Organosilicon Compounds. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

-

Barańska, M., & Kaczor, A. (2012). NMR Spectroscopy of Organosilicon Compounds. In Silicon-Based Polymers. InTech. [Link]

-

Kusnetzow, E. (2015). 29Si NMR Spectroscopy of Organosilicon Compounds. ResearchGate. [Link]

-

ZM Silane Limited. (2025). Chloromethyl Trimethylsilane Purification Methods And Techniques. [Link]

-

NMR Service. (Cl) Chlorine NMR. University of Ottawa. [Link]

-

Viger-Gravel, J., et al. (2015). Direct Investigation of Covalently Bound Chlorine in Organic Compounds by Solid-State 35Cl NMR Spectroscopy and Exact Spectral Line-Shape Simulations. ChemPhysChem. [Link]

-

Al-Fahad, A. A., et al. (2018). Calculated chlorine-35 quadrupolar and chemical shift data for group 13 chlorides. ResearchGate. [Link]

-

Williams, E. A. (1983). Silicon-29 chemical shifts of organosilicon compounds. ACS Publications. [Link]

-

PubChem. Dichloro(chloromethyl)methylsilane. National Center for Biotechnology Information. [Link]

-

Corminboeuf, C., et al. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters. [Link]

-

University of Bayreuth. The Müller-Rochow synthesis of chloromethylsilanes. Didaktik der Chemie. [Link]

-

Murakami, K., Yorimitsu, H., & Oshima, K. (2011). SYNTHESIS OF TETRAORGANOSILANES: (CHLOROMETHYL)DIMETHYLPHENYLSILANE. Organic Syntheses. [Link]

-

Inoue, S., & Sato, Y. (1989). Reaction of chloro(chloromethyl)dimethylsilane and -germane with Group 14 element nucleophiles. Organometallics. [Link]

-

NMR Service. (29Si) Silicon NMR. University of Ottawa. [Link]

-

Krah, M. D., et al. (2018). The 29 Si NMR chemical shifts of selected chemical species. ResearchGate. [Link]

-

Takayama, T., & Ando, I. (1989). A Study of Dielectric Solvent Effect on Silicon-29 NMR Chemical Shifts of Some Chlorosilanes. ResearchGate. [Link]

-

University of Delhi. Consequences of Nuclei with Quadrupole Moment on NMR. [Link]

-

NIST. Silane, (chloromethyl)trimethyl-. NIST Chemistry WebBook. [Link]

-

Gorte, R. J., et al. (1989). Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. The Journal of Physical Chemistry. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

Feng, G., et al. (2020). Internal rotation and chlorine nuclear quadrupole coupling in 2- chloro-4-fluorotoluene explored by microwave spectroscopy and quantum chemical calculations. Journal of Molecular Structure. [Link]

-

LookChem. Cas 993-00-0, Chloromethyl silane. [Link]

-

Wiley. Chloro-trimethylsilane - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (Cl) Chlorine NMR [chem.ch.huji.ac.il]

- 3. Direct Investigation of Covalently Bound Chlorine in Organic Compounds by Solid-State 35Cl NMR Spectroscopy and Exact Spectral Line-Shape Simulations'' - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chloro(chloromethyl)dimethylsilane(1719-57-9) 1H NMR spectrum [chemicalbook.com]

- 5. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 6. unige.ch [unige.ch]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. NMR 溶剂 [sigmaaldrich.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. Cas 993-00-0,Chloromethyl silane | lookchem [lookchem.com]

- 12. The Müller-Rochow synthesis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to the Infrared Spectroscopy of (Chloromethyl)(methyl)silane

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of (chloromethyl)(methyl)silane (ClCH₂SiH₂CH₃). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize vibrational spectroscopy for structural elucidation and quality control of organosilicon compounds. This document delves into the fundamental principles of IR spectroscopy as applied to organosilanes, details a robust experimental protocol for acquiring high-fidelity spectra, and offers an in-depth interpretation of the spectral features of (chloromethyl)(methyl)silane. The analysis is grounded in authoritative literature, with a particular focus on the influence of rotational isomerism on the vibrational modes. Key spectral data are summarized for clarity, and molecular vibrations are visualized to aid in comprehension.

Introduction: Vibrational Spectroscopy of Organosilicon Compounds

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural characterization of organosilicon compounds.[1][2] The method probes the vibrational modes of a molecule, which are directly related to its geometry and the nature of its chemical bonds.[3] Bonds within a molecule are not rigid; they behave like springs that stretch, bend, rock, and twist at specific, quantized frequencies. When a molecule absorbs infrared radiation, it is excited from a lower to a higher vibrational state, resulting in an absorption band in the IR spectrum.

The position, intensity, and shape of these absorption bands provide a unique "fingerprint" of the molecule. For organosilicon compounds, IR spectroscopy is particularly effective for identifying characteristic functional groups, such as:

-

Si-H Stretching: A strong, sharp band typically found in the 2280-2080 cm⁻¹ region.[1] Its exact position is sensitive to the electronegativity of other substituents on the silicon atom.

-

Si-C Bonds: The Si-CH₃ group exhibits a characteristic symmetric deformation (umbrella mode) around 1250 cm⁻¹ and rocking modes at lower frequencies.[4]

-

Si-O-Si Stretching: Found in siloxanes, this gives rise to a very strong, broad absorption between 1000 and 1100 cm⁻¹.[4]

This guide focuses on (chloromethyl)(methyl)silane, a molecule that presents an interesting case for vibrational analysis due to the presence of the Si-CH₂-Cl linkage and the potential for internal rotation around the Si-C bond.

Molecular Structure and Rotational Isomerism

(Chloromethyl)(methyl)silane, ClCH₂SiH₂CH₃, possesses a structure that allows for rotational isomerism—the existence of distinct molecular conformations due to rotation around a single bond. In this case, rotation around the Si-CH₂ bond leads to two primary conformers: the trans and gauche isomers.

Detailed spectroscopic studies have confirmed that in the gaseous and liquid states, (chloromethyl)(methyl)silane exists as a mixture of both trans and gauche isomers.[5][6] However, upon crystallization, only the trans isomer persists.[5][6] This phenomenon is critical for spectral interpretation, as each isomer has a unique set of vibrational modes, leading to a more complex spectrum in the liquid phase where both are present. The trans isomer is found to be more polar than the gauche isomer.[5][6]

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol outlines a self-validating system for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of a liquid sample like (chloromethyl)(methyl)silane. This methodology is designed to ensure accuracy and reproducibility.

Instrumentation:

-

A modern FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Materials:

-

(Chloromethyl)(methyl)silane, analytical grade.

-

Salt plates (e.g., KBr or NaCl), polished and free of moisture.

-

Volumetric pipette or syringe.

-

Appropriate solvent for cleaning (e.g., dry hexane or dichloromethane).

Step-by-Step Methodology:

-

Instrument Purge: Ensure the spectrometer's sample compartment is thoroughly purged with dry air or nitrogen for at least 30 minutes. This minimizes interference from atmospheric water vapor (broad bands ~3400 cm⁻¹ and sharp rotational lines ~1600 cm⁻¹) and carbon dioxide (sharp bands ~2349 cm⁻¹ and ~667 cm⁻¹).

-

Background Spectrum Acquisition:

-

With the empty, purged sample compartment, acquire a background spectrum (interferogram).

-

Typically, 32 to 64 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio. This background spectrum accounts for the instrumental response and atmospheric conditions.

-

-

Sample Preparation (Neat Liquid Film):

-

In a fume hood, place one to two drops of (chloromethyl)(methyl)silane onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform capillary film. Avoid introducing air bubbles.

-

The resulting film should be transparent and not overly thick, to prevent total absorption (flat-topping) of the most intense bands.

-

-

Sample Spectrum Acquisition:

-

Immediately place the salt plate assembly into the spectrometer's sample holder.

-

Acquire the sample spectrum using the same instrumental parameters (number of scans, resolution) as the background scan.

-

The spectrometer software will automatically ratio the sample spectrum against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Cleaning:

-

Perform a baseline correction if necessary to ensure all absorption peaks originate from a flat baseline.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

After analysis, promptly disassemble the salt plates and clean them thoroughly with a suitable dry solvent. Store them in a desiccator to prevent fogging.

-

Visualization of Molecular Structure and Vibrational Modes

The following diagram illustrates the fundamental structure of (chloromethyl)(methyl)silane and highlights some of the key vibrational modes discussed in the spectral analysis.

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of (Chloromethyl)(methyl)silane

This guide provides a comprehensive technical overview of the mass spectrometry analysis of (chloromethyl)(methyl)silane. It is intended for researchers, scientists, and professionals in drug development and materials science who are utilizing or developing methods for the characterization of organosilane compounds. This document delves into the theoretical and practical aspects of analyzing this compound, with a focus on electron ionization mass spectrometry (EI-MS) and its associated fragmentation pathways.

Introduction: The Significance of (Chloromethyl)(methyl)silane and the Role of Mass Spectrometry

(Chloromethyl)(methyl)silane and its derivatives are versatile reagents in organic and organometallic synthesis. Their bifunctional nature, possessing both a reactive chloromethyl group and a silicon center, allows for a wide range of chemical transformations. Accurate and reliable analytical methods are paramount for quality control, reaction monitoring, and impurity profiling of these critical compounds.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a powerful tool for the analysis of volatile and semi-volatile compounds like (chloromethyl)(methyl)silane. It provides not only the molecular weight of the analyte but also a unique fragmentation pattern that serves as a chemical fingerprint, enabling unambiguous identification and structural elucidation. This guide will focus on the principles of electron ionization (EI) and the predictable fragmentation patterns of (chloromethyl)(methyl)silane, offering insights into its behavior within a mass spectrometer.

Experimental Protocol: GC-MS Analysis of (Chloromethyl)(methyl)silane

The following protocol outlines a standard procedure for the analysis of (chloromethyl)(methyl)silane using a gas chromatograph coupled to a mass spectrometer. The parameters provided are a starting point and may require optimization based on the specific instrumentation and analytical goals.

Sample Preparation

-

Solvent Selection: Due to the reactivity of the chloromethyl group, a dry, inert solvent such as hexane or dichloromethane is recommended.

-

Dilution: Prepare a dilute solution of (chloromethyl)(methyl)silane in the chosen solvent. A concentration of approximately 100 µg/mL is a good starting point for most modern GC-MS systems.

-

Moisture Control: It is crucial to minimize the presence of water in the sample and solvent to prevent hydrolysis of the silane.

Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column is suitable. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Final hold: 5 minutes at 200 °C.

-

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[1]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-200.

-

Solvent Delay: A solvent delay of 2-3 minutes is recommended to protect the filament from the solvent front.

Predicted Electron Ionization Fragmentation of (Chloromethyl)(methyl)silane

As of the writing of this guide, a publicly available, peer-reviewed mass spectrum for (chloromethyl)(methyl)silane is not readily accessible. However, based on fundamental principles of mass spectrometry and the known fragmentation of the closely related analog, (chloromethyl)trimethylsilane, a detailed and scientifically sound prediction of its fragmentation pattern can be made.[2][3]

Upon entering the ion source, the (chloromethyl)(methyl)silane molecule is bombarded by high-energy electrons (70 eV), leading to the ejection of an electron and the formation of a molecular ion (M+•).[4] This molecular ion is energetically unstable and will undergo a series of fragmentation reactions to produce smaller, more stable ions.

The primary fragmentation pathways are expected to be driven by the cleavage of bonds adjacent to the silicon atom and the loss of stable neutral molecules or radicals.

Key Fragmentation Pathways

-

Loss of a Methyl Radical: The cleavage of a Si-CH3 bond is a common fragmentation pathway for methylated silanes. This results in the formation of a stable cation at [M-15]+.

-

Loss of the Chloromethyl Radical: Cleavage of the Si-CH2Cl bond will lead to the formation of a dimethylsilyl cation.

-

Alpha-Cleavage: The cleavage of the C-Cl bond in the chloromethyl group can occur, leading to the formation of a resonance-stabilized ion.

-

Rearrangement and Loss of HCl: Rearrangement of the molecular ion followed by the elimination of a neutral molecule of hydrogen chloride (HCl) is a plausible pathway.

Summary of Predicted Major Fragment Ions

| m/z | Proposed Structure | Fragmentation Pathway | Predicted Relative Abundance |

| 108 | [CH3Si(H)CH2Cl]+• | Molecular Ion (M+•) | Low |

| 93 | [Si(H)CH2Cl]+ | Loss of •CH3 | High |

| 73 | [(CH3)2SiH]+ | Loss of •CH2Cl | Moderate |

| 63 | [Si(H)Cl]+ | Rearrangement and loss of CH3 and CH2 | Moderate |

| 49 | [CH2Cl]+ | Cleavage of Si-C bond | Moderate |

| 45 | [SiH(CH3)]+ | Loss of •Cl and CH2 | Moderate |

Note: The relative abundances are predictions and may vary depending on the specific instrument conditions.

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathways of (chloromethyl)(methyl)silane upon electron ionization.

Sources

Water reactivity of chloromethyl silanes

An In-Depth Technical Guide to the Water Reactivity of Chloromethyl Silanes

Introduction

Chloromethyl silanes are a class of organosilicon compounds characterized by the presence of at least one chloromethyl group (–CH₂Cl) and one or more reactive silicon-chlorine (Si-Cl) bonds. These bifunctional molecules serve as pivotal intermediates in the synthesis of advanced materials, particularly in the production of functionalized silicone polymers, surface modification agents, and as versatile reagents in organic synthesis.[1][2][3] Their utility is intrinsically linked to their reactivity, especially towards nucleophiles like water. This guide provides a comprehensive examination of the hydrolytic behavior of chloromethyl silanes, delving into the underlying reaction mechanisms, kinetics, influencing factors, and the practical methodologies for studying these processes, while emphasizing the critical safety protocols required for their handling.

Section 1: The Fundamental Chemistry of Hydrolysis

The defining characteristic of chloromethyl silanes is their vigorous reaction with water. This process, known as hydrolysis, involves the cleavage of the silicon-chlorine bond and is the primary step in the formation of silicones and other silicon-based materials.

The Core Reaction: From Chlorosilane to Silanol

At its most basic level, the hydrolysis of a chloromethyl silane involves the substitution of a chlorine atom bonded to silicon with a hydroxyl (–OH) group from a water molecule. This reaction liberates hydrogen chloride (HCl), a corrosive gas, as a byproduct.[1][4][5]

General Reaction: R₃Si-Cl + H₂O → R₃Si-OH + HCl

For chloromethyl silanes, the "R" group can be a combination of methyl groups, other organic moieties, or additional chlorine atoms.

Stepwise Hydrolysis of Multifunctional Silanes

When more than one chlorine atom is attached to the silicon center, hydrolysis proceeds in a stepwise fashion. Each Si-Cl bond is sequentially replaced by an Si-OH group until a polysilanol is formed, or until condensation reactions begin to compete. For instance, the hydrolysis of trichloro(chloromethyl)silane is not a single event but a series of consecutive reactions.[1]

Example: Hydrolysis of Trichloro(chloromethyl)silane

-

Cl₃SiCH₂Cl + H₂O → Cl₂(OH)SiCH₂Cl + HCl

-

Cl₂(OH)SiCH₂Cl + H₂O → Cl(OH)₂SiCH₂Cl + HCl

-

Cl(OH)₂SiCH₂Cl + H₂O → (HO)₃SiCH₂Cl + HCl

The final hydrolysis product, chloromethylsilanetriol, is a highly reactive intermediate that rapidly engages in subsequent condensation reactions.

The Reaction Mechanism

The hydrolysis of chlorosilanes is generally understood to proceed via a bimolecular nucleophilic substitution (Sₙ2-type) mechanism at the silicon atom.[6][7][8][9] In this pathway, the oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic silicon center. This attack leads to the formation of a high-energy, five-coordinate (pentacoordinate) transition state or intermediate.[6][7][9] The subsequent departure of the chloride ion and a proton results in the formation of the silanol (Si-OH) and HCl.

Caption: Sₙ2-type mechanism for chlorosilane hydrolysis.

Section 2: Kinetics and Factors Influencing Reactivity

The rate of hydrolysis is not constant across all chloromethyl silanes; it is profoundly influenced by a combination of structural and environmental factors. The reaction is typically rapid, vigorous, and exothermic.[1][4]

-

Number of Chloro Groups: Reactivity generally increases with the number of chlorine atoms attached to the silicon. This is due to the increased number of reactive sites and the cumulative electron-withdrawing effect of the chlorine atoms, which makes the silicon center more electrophilic.

-

Electronic Effects: The presence of electron-withdrawing groups on the silicon atom stabilizes the developing negative charge in the pentacoordinate transition state, thereby lowering the activation energy and accelerating the reaction.[6][7][8] The chloromethyl group (–CH₂Cl) itself is electron-withdrawing, making chloromethyl silanes generally more reactive than their simple alkylsilane counterparts. For example, the hydrolysis of chloromethyl tris(2-methoxyethoxy)silane is reported to be 1600 times faster than that of the analogous n-propyl substituted silane, a difference attributed primarily to this electronic effect.[6][7]

-

Steric Hindrance: Bulky substituent groups around the silicon atom can physically obstruct the incoming water molecule, slowing the rate of nucleophilic attack.[6][7][10]

-

pH: The hydrolysis rate is significantly catalyzed by both acids and bases. The reaction is slowest at a near-neutral pH of approximately 7.[8][9][11] In acidic conditions, the reaction is accelerated by protonation of the leaving group, while in basic conditions, the more potent nucleophile (OH⁻) directly attacks the silicon atom.[8][9]

-

Temperature: As with most chemical reactions, an increase in temperature provides more kinetic energy to the molecules, leading to a faster hydrolysis rate.[11][12]

-

Solvent System: The concentration of water and the choice of any co-solvent can affect the reaction kinetics by altering reactant solubility and the solvation of the transition state.[6][11]

| Factor | Influence on Hydrolysis Rate | Rationale |

| Number of Si-Cl Bonds | Increases | More reactive sites; increased electrophilicity of silicon. |

| Electron-Withdrawing Groups | Increases | Stabilization of the negatively charged transition state.[6][7][8] |

| Steric Bulk | Decreases | Physical obstruction of the silicon center to nucleophilic attack.[10] |

| pH (Acidic or Basic) | Increases | Catalytic effect; reaction is slowest around pH 7.[8][9][11] |

| Temperature | Increases | Provides higher kinetic energy for the reaction.[11] |

| Table 1: Key Factors Modulating the Hydrolysis Rate of Chloromethyl Silanes. |

Section 3: Post-Hydrolysis Condensation Reactions

The hydrolysis of chloromethyl silanes is merely the first act. The resulting silanol (Si-OH) intermediates are typically unstable and readily undergo condensation reactions to form stable siloxane (Si-O-Si) bonds.[5][13] This process is responsible for the formation of silicone polymers.

Condensation Reaction: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

The structure of the final product is dictated by the functionality (the number of hydrolyzable chloro groups) of the starting silane monomer.[5]

-

Monofunctional Silanes (e.g., Chlorotrimethylsilane): Hydrolysis and subsequent condensation lead to the formation of a simple dimer, such as hexamethyldisiloxane.[2][5]

-

Difunctional Silanes (e.g., Dichlorodimethylsilane): Condensation of the resulting silanediol produces linear polymer chains or cyclic species, which are the basis of silicone fluids and elastomers.[2][5]

-

Trifunctional Silanes (e.g., Trichloromethylsilane): The three hydroxyl groups allow for the formation of a highly cross-linked, three-dimensional network, resulting in a rigid silicone resin or a solid gel.[5]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Chlorosilane - Wikipedia [en.wikipedia.org]

- 3. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]

- 4. Chloromethyl silane | 993-00-0 [chemicalbook.com]

- 5. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 6. Kinetics of the hydrolysis and condensation of organofunctional a...: Ingenta Connect [ingentaconnect.com]

- 7. scribd.com [scribd.com]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. paint.org [paint.org]

- 10. scispace.com [scispace.com]

- 11. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 12. uychem.com [uychem.com]

- 13. US2901460A - Halosilane hydrolysis with tetrahydrofuran and water - Google Patents [patents.google.com]

Safety precautions for (Chloromethyl)(methyl)silane)

An In-Depth Technical Guide to the Safe Handling of (Chloromethyl)(methyl)silanes in Research and Development

Introduction and Scope

(Chloromethyl)(methyl)silane and its derivatives are a class of organosilicon compounds widely utilized by researchers and drug development professionals. Their utility in organic synthesis as versatile alkylating and silylating agents is significant, enabling the construction of complex molecular architectures and the protection of functional groups.[1] However, the very reactivity that makes these compounds valuable also presents substantial safety hazards. This guide provides a comprehensive framework for the safe handling, storage, and disposal of (Chloromethyl)(methyl)silanes, moving beyond a simple checklist to explain the causality behind essential safety protocols.

This document addresses the hazards common to this class of reagents, which are primarily driven by the presence of reactive silicon-chlorine and carbon-chlorine bonds. While general principles apply broadly, specific data and hazard classifications will be provided for representative compounds such as Dichloro(chloromethyl)methylsilane (CAS 1558-33-4) and Trichloro(chloromethyl)silane (CAS 1558-25-4) to illustrate the risk profile. The core objective is to empower scientific professionals to develop self-validating safety systems and foster a culture of proactive risk management.

Hazard Identification and Risk Assessment

A thorough understanding of the specific hazards is the foundation of a robust safety plan. (Chloromethyl)(methyl)silanes present a triad of primary risks: violent water reactivity, high flammability, and severe corrosivity.

Physicochemical Hazards

-